1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
The compound is a GLP-1 receptor agonist . It can be used for treating or preventing GLP-1 receptor-mediated diseases or disorders and related diseases or disorders .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a dihydrothieno[3,2-c]pyridin-5(4H)-yl group attached to a piperidin-1-yl group, which is further attached to a 2,2-dimethylpropan-1-one group .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis Techniques : Research into the synthesis of related chemical structures has focused on developing efficient methods for creating compounds with significant medicinal potential. For instance, novel methods for synthesizing pyrrolidinyl and piperidinyl derivatives highlight the importance of these structures in drug development and organic chemistry. These methods often aim at improving yield, reducing steps, or increasing the efficiency of the synthesis process for compounds used in medicinal chemistry and other applications (R. Smaliy et al., 2011).
Medicinal Chemistry Applications
Antimicrobial and Antifungal Activities : The synthesis of new pyridine derivatives, including those related to the chemical structure , has been reported to exhibit significant antimicrobial and antifungal activities. These compounds are synthesized and tested against various microbial and fungal strains to evaluate their effectiveness, potentially leading to new treatments for infections (Ismail M M Othman, 2013).
Insecticidal Activities : Pyridine derivatives have also been explored for their insecticidal properties. Studies have demonstrated that certain pyridine compounds are effective against agricultural pests, providing a basis for developing new insecticides that could be safer and more environmentally friendly than current options (E. A. Bakhite et al., 2014).
Advanced Materials and Chemical Interactions
Molecular Dynamics and Quantum Chemical Studies : The investigation into the corrosion inhibition properties of piperidine derivatives on metals like iron demonstrates the application of these compounds in materials science. Quantum chemical calculations and molecular dynamics simulations are used to predict the efficiency of these inhibitors, which are crucial for protecting metals from corrosion in various industrial applications (S. Kaya et al., 2016).
Mechanism of Action
Future Directions
The compound has potential therapeutic applications in treating or preventing GLP-1 receptor-mediated diseases or disorders and related diseases or disorders . This suggests that future research could focus on further exploring its therapeutic potential and optimizing its properties for clinical use.
Properties
IUPAC Name |
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-17(2,3)16(20)18-8-4-14(5-9-18)19-10-6-15-13(12-19)7-11-21-15/h7,11,14H,4-6,8-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROAVWPLYUTSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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